N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
描述
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-31-19-7-5-17(6-8-19)13-14-24-22(27)23(28)25-16-18-4-3-15-26(18)33(29,30)21-11-9-20(32-2)10-12-21/h5-12,18H,3-4,13-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKJCSVRYMHQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 4-Methoxyphenethyl group : Enhances lipophilicity and potential interactions with biological targets.
- Pyrrolidine ring : Known for its role in various pharmacological activities.
- Sulfonamide moiety : Associated with antibacterial properties and enzyme inhibition.
The molecular formula is , with a molecular weight of approximately 453.54 g/mol.
The biological activity of N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and urease, which are crucial in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses, potentially modulating chemokine signaling pathways.
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects on cancer cell lines, indicating potential anticancer properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The IC50 values for related sulfonamide compounds range from 0.63 µM to 6.28 µM against acetylcholinesterase (AChE) and urease, suggesting that N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may share similar inhibitory profiles .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N1-(4-methoxyphenethyl)-... | AChE | 2.14 |
| N1-(4-methoxyphenethyl)-... | Urease | 1.13 |
| N1-(4-methoxyphenyl)sulfonamide | Salmonella typhi | Moderate |
Anticancer Activity
In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. These studies revealed significant G2/M phase cell cycle arrest, highlighting the potential of this compound as an anticancer agent.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 52 | Induction of apoptosis |
| MDA-MB-231 | 74 | Tubulin polymerization inhibition |
Case Studies
A study investigating the biological activity of oxalamide derivatives found that modifications in the sulfonamide and pyrrolidine groups significantly affected their pharmacological properties. The results indicated that the presence of the methoxy group enhances solubility and bioavailability, which is crucial for therapeutic efficacy .
Another case study focused on the synthesis of pyrrolidine derivatives demonstrated their effectiveness as dual-targeting inhibitors for both tubulin and aromatase, further supporting the potential versatility of N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide in drug development .
相似化合物的比较
Key Structural Differences and Implications
Substituent Diversity: The target compound employs a sulfonylated pyrrolidine at N2, distinguishing it from ’s aryl-based N2 groups (e.g., hydroxybenzoyl in compound 16) . Compared to ’s thiazole-pyrrolidine hybrids (e.g., compound 15), the target lacks heterocyclic thiazole motifs but retains a pyrrolidine scaffold, suggesting divergent pharmacokinetic profiles .
Functional Group Impact :
- Methoxy groups : Present in both N1 and sulfonyl substituents, the target compound exhibits higher lipophilicity than hydroxy-containing analogs (e.g., compound 16), which may influence membrane permeability .
- Sulfonyl vs. Thiazole : The sulfonyl group in the target could confer stronger electrostatic interactions compared to the thiazole’s sulfur atom in compound 15, altering target selectivity .
常见问题
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing this compound?
- The synthesis involves multi-step reactions, including:
- Amide coupling : Use of coupling agents like EDCI/HOBt to link oxalic acid derivatives with amine precursors (e.g., phenethyl and pyrrolidinylmethyl groups) .
- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to the pyrrolidine ring under controlled pH (7–9) and low temperatures (0–5°C) to prevent side reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) is essential to achieve >95% purity, with solvent systems like ethyl acetate/hexane (3:1) .
- Optimization focuses on reaction time (12–24 hours for coupling steps) and solvent selection (DMF for polar intermediates, dichloromethane for sulfonylation) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the 4-methoxyphenyl groups (δ 3.8 ppm for methoxy protons) and sulfonyl-pyrrolidine linkage (δ 7.6–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~600–650 Da depending on substituents) .
- X-ray Crystallography : Resolve 3D conformation, particularly the sulfonyl group’s orientation, which influences protein binding .
Q. What are the primary biological targets or pathways under investigation?
- Enzyme Inhibition : Preliminary studies suggest inhibition of kinases (e.g., RSK) or proteases via interactions with the sulfonyl-pyrrolidine moiety .
- Cellular Pathways : Potential modulation of apoptosis or inflammatory pathways, inferred from structural analogs with 4-methoxyphenyl groups .
- Binding Assays : Surface plasmon resonance (SPR) and fluorescence polarization are used to quantify affinity (e.g., KD values in µM range) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation. Poor solubility (logP ~3.5) may reduce bioavailability .
- Prodrug Design : Modify the oxalamide group (e.g., esterification) to enhance membrane permeability .
- Pharmacokinetic Modeling : Allometric scaling from rodent data to predict human dosing, adjusting for plasma protein binding (e.g., >90% bound) .
Q. What strategies are effective in designing derivatives to improve selectivity?
- Structure-Activity Relationship (SAR) :
- Replace 4-methoxyphenyl with bulkier groups (e.g., 4-ethoxyphenyl) to sterically block off-target binding .
- Modify the pyrrolidine sulfonyl group to a carbonyl for reduced hydrophobicity .
- Computational Screening : Molecular docking (AutoDock Vina) to prioritize derivatives with higher predicted binding scores to target vs. decoy proteins .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., downregulation of pro-survival genes) .
- Chemical Proteomics : Use biotinylated analogs to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Cryo-EM : Resolve compound-bound structures of target proteins (e.g., kinases) at near-atomic resolution .
Data Analysis and Methodological Challenges
Q. How should researchers address variability in enzymatic inhibition assays?
- Normalization : Include internal controls (e.g., staurosporine for kinase assays) and normalize activity to vehicle-treated samples .
- Replicate Design : Use ≥3 biological replicates with technical triplicates to account for plate-to-plate variability .
- Statistical Models : Apply mixed-effects modeling to distinguish batch effects from true compound activity .
Q. What techniques resolve conflicting crystallography and NMR data on conformation?
- Molecular Dynamics (MD) Simulations : Compare energy-minimized structures with experimental data to identify dominant conformers in solution vs. crystal states .
- Variable-Temperature NMR : Detect flexible regions (e.g., pyrrolidine ring puckering) by analyzing line broadening at elevated temperatures .
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